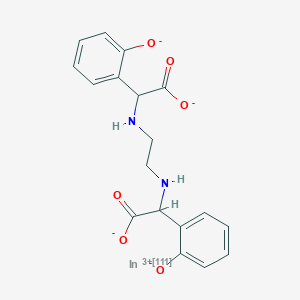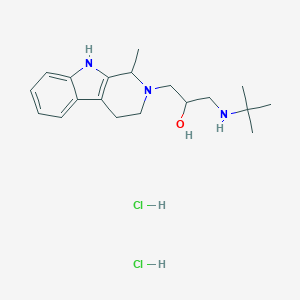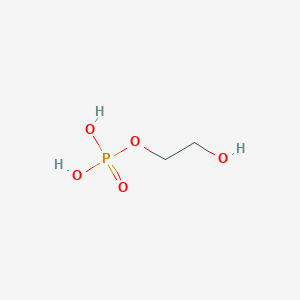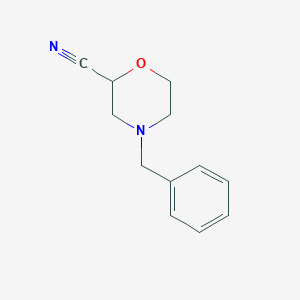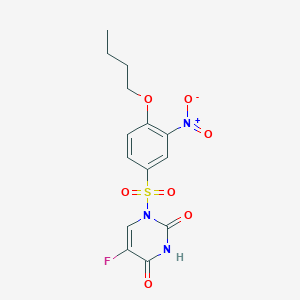
2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure and properties, which make it an attractive target for drug discovery research.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- involves the inhibition of specific enzymes and proteins through the formation of covalent bonds with their active sites. This compound is able to bind to these targets with high affinity and specificity, leading to the disruption of their normal function and ultimately to the inhibition of disease processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- are dependent on the specific targets that it inhibits. For example, the inhibition of dihydroorotate dehydrogenase can lead to the depletion of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This can ultimately result in the death of cancer cells and the suppression of autoimmune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- in lab experiments is its high potency and specificity for its target enzymes and proteins. This makes it a valuable tool for studying the mechanisms of disease processes and for the development of new therapeutic agents. However, one limitation of this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in order to ensure the safety of lab personnel and experimental subjects.
Direcciones Futuras
There are many potential future directions for research on 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro-. One area of interest is the development of new therapeutic agents based on this compound or its derivatives. Another potential direction is the study of its effects on other enzymes and proteins that may be involved in disease processes. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound in order to optimize its use in lab experiments and clinical settings.
Métodos De Síntesis
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The most common method of synthesis involves the reaction of 5-fluoro-2,4(1H,3H)-pyrimidinedione with 4-butoxy-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- have been extensively studied in the field of medicinal chemistry. This compound has been shown to have potent inhibitory effects on a range of enzymes and proteins that are involved in various disease processes. For example, it has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides and is a target for the treatment of cancer and autoimmune diseases.
Propiedades
Número CAS |
128887-36-5 |
|---|---|
Nombre del producto |
2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- |
Fórmula molecular |
C14H14FN3O7S |
Peso molecular |
387.34 g/mol |
Nombre IUPAC |
1-(4-butoxy-3-nitrophenyl)sulfonyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C14H14FN3O7S/c1-2-3-6-25-12-5-4-9(7-11(12)18(21)22)26(23,24)17-8-10(15)13(19)16-14(17)20/h4-5,7-8H,2-3,6H2,1H3,(H,16,19,20) |
Clave InChI |
JMPKRMCNGKAGBJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F)[N+](=O)[O-] |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F)[N+](=O)[O-] |
Otros números CAS |
128887-36-5 |
Sinónimos |
1-(4-butoxy-3-nitro-phenyl)sulfonyl-5-fluoro-pyrimidine-2,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



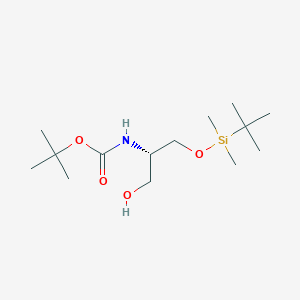
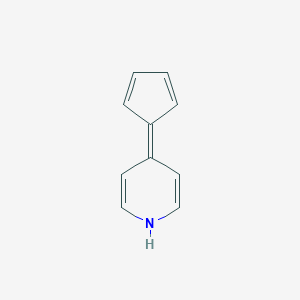
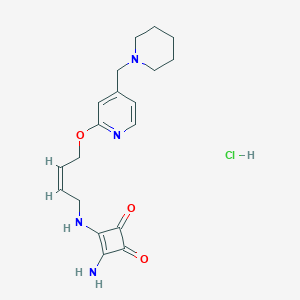
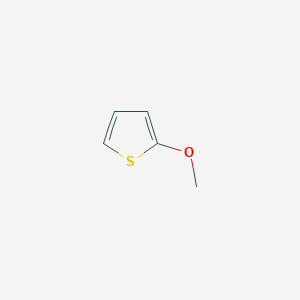
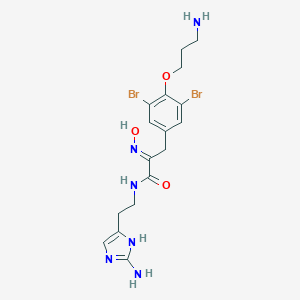
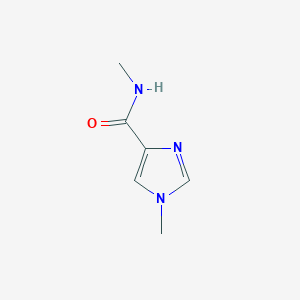
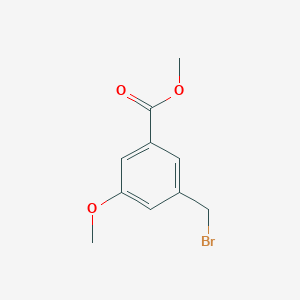
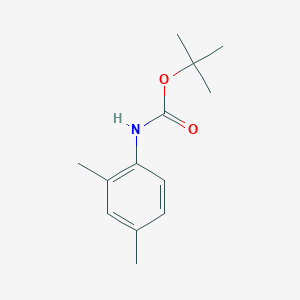
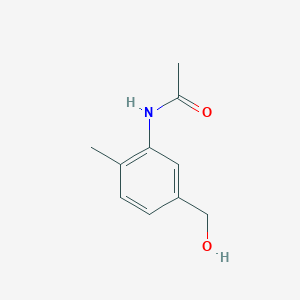
![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)
